3-(Pyridin-4-yl)prop-2-enal
Overview
Description
3-(Pyridin-4-yl)prop-2-enal is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may have multiple targets due to its structure and chemical reactivity .
Mode of Action
It is proposed that the compound could be a multi-target inhibitor, suggesting that it may interact with multiple targets to exert its effects .
Result of Action
It is suggested that the compound may have inhibitory effects on cell proliferation .
Biological Activity
3-(Pyridin-4-yl)prop-2-enal is an organic compound characterized by a pyridine ring attached to a prop-2-enal structure. Its molecular formula is CHNO, with a molecular weight of approximately 135.15 g/mol. This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer treatment and metabolic regulation.
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with acrolein under catalytic conditions. This method allows for the formation of the desired product through a straightforward synthetic route, enhancing its applicability in various fields, including medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in glycolysis pathways. It has been studied for its effects on human umbilical vein endothelial cells (HUVECs), demonstrating an IC value of approximately 10.7 µM, indicating its potency in inhibiting cell proliferation. This suggests potential applications in cancer treatment and metabolic regulation.
The biological activity of this compound can be attributed to its ability to form adducts with proteins and nucleic acids, which plays a crucial role in its interaction with various biochemical pathways. The compound's aldehyde functional group contributes to its reactivity, allowing it to participate in multiple biochemical interactions that can inhibit cellular processes such as glycolysis and angiogenesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Pyridinecarboxaldehyde | Aldehyde | Precursor in synthesis; simpler structure |
Acrolein | Reactive Aldehyde | Highly reactive; used in polymerization |
3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-one | Enone | Exhibits different biological activity; multi-target inhibitor |
2-Pyridinecarbonitrile | Nitrile | Different functional group; used in various syntheses |
Uniqueness: The distinct combination of the pyridine ring with the propene and aldehyde functionalities provides unique reactivity patterns not found in simpler analogs, further differentiating it from similar compounds.
Inhibition of Glycolysis
In a study focused on glycolysis inhibitors, this compound (referred to as 3PO ) was shown to decrease glucose uptake and lactate production in HUVECs. The compound's effectiveness was evaluated alongside other inhibitors like PFK15, revealing that 3PO significantly reduced cell proliferation at concentrations comparable to those used for established chemotherapy agents .
Synergistic Effects with Other Inhibitors
Further investigations demonstrated that the simultaneous administration of 3PO and other inhibitors could have a synergistic effect on endothelial cell proliferation and migration. For instance, combining 3PO with sunitinib resulted in a marked reduction in angiogenesis in vivo using zebrafish embryo models .
Cytotoxicity Studies
In vitro studies have also highlighted the cytotoxic effects of related compounds derived from pyridine structures on various cancer cell lines, including osteosarcoma. These studies suggest that derivatives of this compound may promote apoptotic cell death and inhibit tumor cell migration and invasion, indicating potential applications for this compound in targeted cancer therapies .
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRJCZXFPMXTI-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305007 | |
Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32986-66-6 | |
Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32986-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Pyridinyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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